Benzyl 4-oxoazetidine-2-carboxylate
Description
Nomenclature and Stereochemical Considerations
The precise naming and stereochemical description of Benzyl (B1604629) 4-oxoazetidine-2-carboxylate are crucial for unambiguous scientific communication.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is benzyl 4-oxoazetidine-2-carboxylate . sigmaaldrich.comuni.lu However, it is frequently referred to by several synonyms in scientific literature and chemical catalogs. These include stereochemically specific names such as Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate and benzyl (2S)-4-oxoazetidine-2-carboxylate , which denote a particular spatial arrangement of the atoms. bldpharm.comcymitquimica.com
Table 1: Nomenclature of this compound
| Type | Name |
| IUPAC Name | This compound |
| Synonym | Benzyl (S)-4-oxo-2-azetidinecarboxylate |
| Synonym | benzyl (2S)-4-oxoazetidine-2-carboxylate |
| Synonym | 4-(Benzyloxycarbonyl)-2-azetidinone |
Stereochemistry plays a paramount role in the biological activity of many organic molecules, and this compound is no exception. The molecule possesses a chiral center at the C2 position of the azetidine (B1206935) ring, leading to the existence of two non-superimposable mirror images, or enantiomers: (S) and (R). bldpharm.combldpharm.com
The (S)-enantiomer, specifically Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate , is a particularly important chiral building block. bldpharm.com Its specific three-dimensional arrangement is often a prerequisite for the synthesis of biologically active target molecules. The distinct spatial orientation of the carboxylate group in the (S) versus the (R) enantiomer can lead to significant differences in how these molecules interact with chiral environments, such as enzymes or receptors in biological systems. This distinction is fundamental in drug design and asymmetric synthesis, where the goal is often to produce a single, active enantiomer.
The chemical behavior and synthetic utility of this compound are dictated by its two primary structural components: the azetidine ring and the benzyl ester moiety.
The azetidine ring is a four-membered heterocycle containing one nitrogen atom. ontosight.aiontosight.ai In this compound, the presence of a carbonyl group at the 4-position classifies it as a 2-azetidinone, more commonly known as a β-lactam. researchgate.net This ring system is characterized by significant ring strain, which makes the amide bond within the lactam susceptible to cleavage. researchgate.net This reactivity is a cornerstone of its utility in synthesis, allowing for ring-opening reactions to generate more complex acyclic structures. cymitquimica.com
The benzyl ester moiety serves a dual purpose. acs.org Firstly, it acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions during synthetic transformations on other parts of the molecule. organic-chemistry.org Secondly, the benzyl group can be selectively removed under various conditions, such as catalytic hydrogenation, to reveal the free carboxylic acid for further derivatization. organic-chemistry.orgorganic-chemistry.org The benzyl group also enhances the compound's solubility in organic solvents. cymitquimica.com
Historical Context of 2-Azetidinones (β-Lactams) in Organic Synthesis and Medicinal Chemistry
The history of 2-azetidinones is intrinsically linked to the discovery and development of penicillin and other β-lactam antibiotics, which revolutionized medicine. The β-lactam ring was identified as the key pharmacophore responsible for the antibacterial activity of these compounds. researchgate.net This discovery spurred immense interest in the synthesis and chemical modification of the β-lactam scaffold. nih.gov
Initially, research focused on the total synthesis of penicillin and its analogues. Over time, the versatility of the β-lactam ring as a synthetic intermediate became apparent. Organic chemists began to exploit the inherent strain of the four-membered ring to drive a variety of chemical transformations. The development of methods like the Staudinger ketene-imine cycloaddition provided general routes to substituted β-lactams, further expanding their synthetic potential. researchgate.net This has led to the use of β-lactams as precursors for a wide range of biologically important molecules beyond antibiotics, including amino acids, peptides, and other heterocyclic systems. researchgate.netrsc.org
Overview of Research Significance and Broad Applications
This compound is a highly valued building block in modern organic synthesis due to its bifunctional nature and inherent reactivity. cymitquimica.comresearchgate.netrsc.org Its significance lies in its ability to serve as a precursor to a diverse array of more complex and often biologically active molecules.
One of the primary applications of this compound is in the synthesis of carbapenem (B1253116) and other β-lactam antibiotics. The chiral center at the C2 position is crucial for establishing the correct stereochemistry in the final antibiotic structure. Furthermore, the 4-oxo group provides a handle for introducing various side chains that modulate the biological activity and spectrum of the resulting antibiotic.
Beyond antibiotics, this compound is utilized in the synthesis of a range of other important compounds. For instance, it has been employed as a key intermediate in the preparation of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactamase inhibitors. cymitquimica.com The ability to selectively manipulate the azetidinone ring and the carboxylate functionality allows for the construction of diverse molecular architectures. Research has also explored the use of 4-oxoazetidine-2-carboxylic acid derivatives as peptidomimetics and potential enzyme inhibitors. nih.gov The compound's versatility makes it a staple in academic and industrial research laboratories focused on the development of new pharmaceuticals and other fine chemicals. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-oxoazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLBHSIXLWVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384578 | |
| Record name | benzyl 4-oxoazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87791-58-0 | |
| Record name | benzyl 4-oxoazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87791-58-0 | |
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Chemical Reactivity and Transformations of Benzyl 4 Oxoazetidine 2 Carboxylate
Ring Opening Reactions
The strained four-membered ring of benzyl (B1604629) 4-oxoazetidine-2-carboxylate is the focal point of its reactivity, making it prone to cleavage under various conditions.
The carbonyl carbon of the β-lactam ring in benzyl 4-oxoazetidine-2-carboxylate is electrophilic and serves as the primary site for nucleophilic attack. This initial attack is a key step in many of the ring-opening reactions. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the amide bond within the ring, alleviating the ring strain.
The susceptibility of the β-lactam ring to nucleophilic attack is a cornerstone of the biological activity of β-lactam antibiotics. In a similar fashion, this reactivity is harnessed in organic synthesis to produce a variety of acyclic compounds.
The hydrolysis of the β-lactam ring in this compound can be achieved under acidic or basic conditions, or enzymatically, to yield β-amino acids. This process involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the β-lactam.
Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate and an amine upon ring opening. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. The resulting product is a β-amino dicarboxylic acid derivative, which can be further processed. The benzyl ester can also be cleaved during hydrolysis, depending on the reaction conditions.
Enzymatic hydrolysis offers a milder and more selective method for ring opening. For instance, L-azetidine-2-carboxylate (a related compound) can be hydrolyzed by L-AZC hydrolase, demonstrating the potential for biocatalytic routes to β-amino acids rsc.org.
The synthesis of β-amino acids is of significant interest due to their applications in peptidomimetics and the synthesis of natural products illinois.eduhilarispublisher.com.
The reaction of this compound with amines, known as aminolysis, is a straightforward method for the synthesis of β-amino amides. The reaction proceeds via nucleophilic attack of the amine on the β-lactam carbonyl carbon. This ring-opening reaction is generally efficient and provides access to a wide range of β-amino amides with diverse functionalities, depending on the amine used.
Recent research has shown that various aromatic and aliphatic amines can be used as nucleophiles to open the β-lactam ring of related 2-oxoazetidine derivatives, yielding the corresponding amides in moderate to high yields beilstein-journals.orgnih.gov.
Table 1: Examples of Aminolysis of Azetidinone Derivatives This table is representative of the types of transformations possible and is based on reactions of similar substrates.
| Nucleophile (Amine) | Product Type | Reference |
|---|---|---|
| Aromatic Amines | β-Amino Anilides | beilstein-journals.orgnih.gov |
These reactions are valuable in medicinal chemistry as the resulting β-amino amide scaffold is present in numerous bioactive molecules researchgate.net.
In a reaction analogous to aminolysis, alcohols can act as nucleophiles to open the β-lactam ring of this compound, a process termed alcoholysis. This reaction leads to the formation of β-amino esters. The reaction is often catalyzed by an acid to activate the carbonyl group.
The scope of this reaction includes various alcohols, leading to the synthesis of a library of β-amino esters beilstein-journals.orgnih.gov. These products are valuable intermediates in organic synthesis, particularly for the preparation of more complex molecules and peptidomimetics frontiersin.orgnih.gov.
Table 2: Examples of Alcoholysis of Azetidinone Derivatives This table illustrates the versatility of alcoholysis based on reactions of related β-lactam compounds.
| Nucleophile (Alcohol) | Product Type | Reference |
|---|---|---|
| Benzyl Alcohol | β-Amino Dibenzyl Ester | beilstein-journals.orgnih.goviitk.ac.in |
| Propargyl Alcohol | β-Amino Propargyl Ester | iitk.ac.in |
Reduction (e.g., with Lithium Aluminium Hydride to γ-amino alcohols)
The reduction of this compound with a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) can lead to the formation of γ-amino alcohols. This transformation involves the reduction of both the amide functionality within the β-lactam ring and the benzyl ester group.
The mechanism likely involves the initial opening of the β-lactam ring followed by the reduction of the resulting ester and amide intermediates to the corresponding alcohol and amine. This reductive ring-opening provides a direct route to 1,4-amino alcohols, which are important building blocks in the synthesis of various biologically active compounds and ligands for catalysis. While specific studies on this compound are not prevalent, the reduction of amides and esters to amines and alcohols respectively with LiAlH₄ is a well-established transformation nih.gov.
The strained nature of the azetidine (B1206935) ring allows for selective bond cleavage under specific conditions, leading to a variety of products. The mode of cleavage is dependent on the substrate, the reagents, and the reaction conditions. The primary modes of bond fission in the 4-oxoazetidine-2-carboxylate ring are:
N1-C2 Bond Fission: This is the most common mode of cleavage in β-lactams, occurring during nucleophilic attack at the C2 carbonyl carbon, as seen in hydrolysis, aminolysis, and alcoholysis. This cleavage relieves the ring strain and is the basis for the reactivity discussed in the preceding sections.
N1-C4 Bond Fission: Cleavage of the N1-C4 bond can occur under certain conditions, often involving radical or photochemical reactions. For some 4-(4'-hydroxyphenyl)-azetidine-2-ones, treatment with a base can lead to N1-C4 bond cleavage through a quinone methide intermediate researchgate.net.
C2-C3 and C3-C4 Bond Fission: These bond cleavages are less common for β-lactams but can be induced under specific synthetic conditions, such as in certain transition metal-catalyzed reactions or fragmentation reactions. The high ring strain of azetidines makes these bonds susceptible to cleavage in strain-release-driven reactions rsc.org.
Recent studies on N-acylazetidines have demonstrated that selective C-N bond cleavage can be achieved using single-electron transfer (SET) reagents, highlighting the potential for novel transformations of the azetidine ring mdpi.com. The choice of reagents and reaction pathways allows for controlled fragmentation of the ring, providing access to a diverse range of molecular architectures.
Ring Expansion Reactions
The inherent strain of the β-lactam ring is a powerful thermodynamic driving force for ring expansion reactions, which relieve this strain and lead to the formation of more stable five-membered heterocyclic systems.
While specific studies on the photochemical rearrangement of this compound are not extensively documented, the photochemical behavior of the β-lactam scaffold is known to provide a pathway to five-membered rings. The general mechanism for such transformations involves a Norrish Type I cleavage of one of the bonds adjacent to the carbonyl group. For a 4-oxoazetidine derivative, this could involve the cleavage of the C3-C4 or N1-C4 bond upon UV irradiation. The resulting diradical intermediate can then undergo rearrangement and subsequent cyclization to form a pyrrole or related five-membered heterocycle. The specific outcome of the reaction is highly dependent on the substitution pattern of the β-lactam ring and the reaction conditions.
The expansion of the β-lactam ring to a five-membered γ-lactam (pyrrolidin-2-one) is a well-established transformation that often proceeds through the formation of an N-acyliminium ion intermediate. This process typically requires prior N-acylation of the β-lactam nitrogen. The resulting N-acyl-β-lactam can then be treated with a Lewis acid or a protic acid. The acid coordinates to the carbonyl oxygen, facilitating the cleavage of the N1-C4 bond and generating a reactive N-acyliminium ion. A subsequent 1,2-shift of a substituent from the C4 position to the adjacent carbocationic center, followed by ring closure, results in the formation of the thermodynamically more stable five-membered γ-lactam ring. This type of rearrangement provides a valuable synthetic route to substituted succinimide derivatives.
The transformation of this compound into pyrrolidines or oxazolidinones involves more extensive modification of the β-lactam core.
Pyrrolidines: The synthesis of a pyrrolidine ring from a β-lactam requires the reduction of the amide carbonyl group. For instance, selective reduction of the C4-carbonyl to a methylene group, followed by reduction of the amide bond, would yield a pyrrolidine-2-carboxylate derivative. Alternatively, a pathway involving ring expansion followed by reduction can be envisioned. For example, conversion to a γ-lactam as described above, followed by complete reduction of the remaining carbonyl group, would also lead to a pyrrolidine structure. Syntheses of substituted pyrrolidines have been achieved via ring contraction of larger rings, demonstrating the versatility of ring-system interconversions. nih.gov
Oxazolidinones: The conversion to an oxazolidinone ring is a less common rearrangement for this specific scaffold. A plausible synthetic route could involve a Baeyer-Villiger oxidation of the C4-ketone in a suitably protected derivative of this compound. This would insert an oxygen atom adjacent to the carbonyl, forming a lactone-like intermediate, which could potentially rearrange to an oxazolidinone structure. Another hypothetical pathway might involve the cleavage of the N1-C2 bond, followed by intramolecular cyclization involving the C2-carboxylate and a hydroxyl group introduced at the C4 position.
The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding chemical transformations. quora.com A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more distinct intermediates. nih.govyoutube.com
Stepwise Pathways: The ring expansion of β-lactams to γ-lactams via N-acyliminium ions is a clear example of a stepwise mechanism. The N-acyliminium ion is a discrete, albeit reactive, intermediate that is formed in one step and consumed in a subsequent rearrangement step. Similarly, photochemical rearrangements are typically stepwise, proceeding through excited states and diradical intermediates. youtube.com
Concerted Pathways: Certain pericyclic reactions, such as some cycloadditions, are classic examples of concerted mechanisms. quora.com While less common for the ring expansions discussed here, a hypothetical concerted pathway for a ring expansion could involve a single transition state where the cleavage of a β-lactam bond and the formation of the new bond for the larger ring occur simultaneously. The stereochemical outcome of a reaction is often used as evidence to distinguish between these mechanisms; concerted reactions are often highly stereospecific, while stepwise reactions involving intermediates that can lose stereochemical information may lead to mixtures of stereoisomers. nih.gov
Derivatization and Functionalization at Different Positions
The nitrogen atom of the β-lactam ring in this compound can be functionalized through alkylation or acylation, transformations that are crucial for modifying the compound's properties and for enabling further reactions, such as the ring expansion via N-acyliminium intermediates. researchgate.net
The N-H proton of the β-lactam is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a nucleophilic amide anion. This anion readily reacts with various electrophiles.
N-Alkylation: The reaction of the β-lactam anion with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl triflates results in the formation of N-alkylated products. This reaction is a standard method for introducing substituents onto the nitrogen atom. nih.gov
N-Acylation: Similarly, treatment of the anion with acylating agents, such as acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride), yields N-acyl derivatives. These N-acylated β-lactams are important precursors for various synthetic transformations.
The table below summarizes representative N-alkylation and N-acylation reactions applicable to the this compound scaffold.
| Reaction Type | Reagent Class | Example Reagent | Product Structure (General) |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl- |
| N-Alkylation | Benzyl Halide | Benzyl Bromide (BnBr) | N-Benzyl- |
| N-Acylation | Acyl Chloride | Acetyl Chloride (AcCl) | N-Acetyl- |
| N-Acylation | Anhydride | Acetic Anhydride (Ac₂O) | N-Acetyl- |
| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | N-Tosyl- |
Functionalization at C-3 and C-4 Positions
The azetidin-2-one ring offers two primary sites for functionalization beyond the nitrogen and carboxyl groups: the C-3 position and the C-4 carbonyl carbon. The reactivity at these positions allows for the introduction of diverse substituents, leading to a wide array of derivatives.
Reactivity at the C-3 Position: The protons on the C-3 carbon of the β-lactam ring are acidic and can be removed by a strong base to form an enolate. This enolate intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the stereoselective introduction of substituents at this position. This approach is a cornerstone for the synthesis of substituted β-lactams.
Research on related 4-trifluoromethyl-β-lactams has demonstrated that using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) effectively generates the C-3 enolate. This intermediate can then react with a range of electrophiles, including aldehydes and alkyl halides. For instance, the reaction with aldehydes yields 3-hydroxyalkyl substituted β-lactams with high stereoselectivity. frontiersin.org The reaction conditions are typically optimized by selecting the appropriate base, solvent, and temperature to control the stereochemical outcome. frontiersin.org
Table 1: Examples of C-3 Functionalization Reactions of 4-Substituted β-Lactams
| Reactant (β-Lactam) | Electrophile | Base | Solvent | Temperature | Product |
| 4-CF₃ β-lactam | Aromatic Aldehyde | LiHMDS | THF | -25°C to RT | 3-(Hydroxy(aryl)methyl)-4-(trifluoromethyl)azetidin-2-one |
| 4-CF₃ β-lactam | Alkyl Iodide | LiHMDS | THF | -25°C to RT | 3-Alkyl-4-(trifluoromethyl)azetidin-2-one |
| 4-CF₃ β-lactam | Allyl Bromide | LiHMDS | THF | -25°C to RT | 3-Allyl-4-(trifluoromethyl)azetidin-2-one |
| 4-CF₃ β-lactam | Propargyl Bromide | LiHMDS | THF | -25°C to RT | 3-Propargyl-4-(trifluoromethyl)azetidin-2-one |
This data is based on findings from studies on 4-CF₃ substituted β-lactams, which serve as a model for the reactivity of this compound. frontiersin.org
Reactivity at the C-4 Position: The C-4 position is a carbonyl group, which exhibits typical ketone-like reactivity. It is susceptible to nucleophilic attack, providing a route to 4-substituted azetidines. A notable example of this reactivity is the Wittig reaction, where the carbonyl oxygen is replaced by a carbon-carbon double bond. The reaction of the C-4 carbonyl function in β-lactams, such as penicillin derivatives, with phosphoranes (Wittig reagents) has been studied to create exomethylene derivatives. rsc.org This transformation introduces a new dimension of structural diversity to the β-lactam core. While Grignard reagents are also known to react with carbonyl groups to form tertiary alcohols, specific studies detailing their reaction with this compound are less common. masterorganicchemistry.com
Carboxyl Moiety Transformations (e.g., decarboxylation)
The benzyl ester group at the C-2 position is a versatile handle for further molecular modifications. It can be cleaved to reveal the free carboxylic acid, which can then undergo subsequent reactions such as amidation or decarboxylation.
Ester Cleavage (Debenzylation): The most common transformation of the benzyl ester is its removal to yield the corresponding carboxylic acid, 4-oxoazetidine-2-carboxylic acid. This is typically achieved through catalytic hydrogenolysis. In this reaction, the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which selectively cleaves the benzyl C-O bond. beilstein-journals.orgnih.gov
Amidation: Once the free carboxylic acid is obtained, it can be coupled with various amines to form amide bonds. This amidation reaction is crucial for synthesizing peptide-like structures and other biologically relevant molecules. The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that can then react with the amine. beilstein-journals.orgnih.gov
Decarboxylation: 4-Oxoazetidine-2-carboxylic acid is a type of β-keto acid (the carbonyl at C-4 is beta to the carboxyl group at C-2). β-Keto acids are known to be susceptible to thermal decarboxylation, where they lose carbon dioxide upon heating to yield the corresponding ketone. libretexts.org This reaction would theoretically produce azetidin-2-one. However, the stability of the β-lactam ring under the required heating conditions can be a limiting factor. Some studies have noted that attempts to isolate the carboxylic acid or its decarboxylation product during certain synthetic sequences were unsuccessful, suggesting that these species might be unstable or prone to side reactions under specific conditions. nih.gov
Table 2: Key Transformations of the Carboxyl Moiety
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| This compound | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) | 4-Oxoazetidine-2-carboxylic acid | Hydrogenolysis (Debenzylation) |
| 4-Oxoazetidine-2-carboxylic acid | Amine (R-NH₂), Coupling Agent | N-Substituted 4-oxoazetidine-2-carboxamide | Amidation |
| 4-Oxoazetidine-2-carboxylic acid | Heat (Δ) | Azetidin-2-one + CO₂ | Decarboxylation (Predicted) |
Rearrangement Reactions
The strained four-membered ring of this compound and its derivatives can undergo several types of rearrangement reactions, often leading to the formation of larger, more stable heterocyclic systems.
Fries-Rearrangement
The Fries rearrangement is a well-known organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. It specifically requires an acyl group attached to a phenolic oxygen, which then migrates to the ortho or para position of the aromatic ring.
Given that this compound is a lactam (a cyclic amide) and does not possess a phenolic ester moiety, it does not undergo the Fries rearrangement. The structural and electronic requirements for this specific named reaction are not met by the azetidinone skeleton.
Intramolecular Lactam Rearrangements
While the Fries rearrangement is not applicable, the β-lactam ring is susceptible to other types of intramolecular rearrangements, particularly those involving ring expansion. These reactions are often driven by the release of ring strain.
Ring Expansion of Azetidinone Derivatives: Derivatives of 4-oxoazetidines can be induced to undergo ring expansion to form five-membered rings (γ-lactams). For example, 4-oxoazetidine-2-carbaldehydes, which can be synthesized from the corresponding carboxylates, undergo a ring expansion catalyzed by molecular iodine in the presence of a silylated nucleophile. This reaction proceeds through a C3-C4 bond cleavage of the β-lactam core to yield 5-functionalized-3,4-dihydroxypyrrolidin-2-ones, which are valuable γ-lactam structures. researchgate.net
Photochemical Rearrangements: Photochemistry provides another avenue for the rearrangement of azetidinones. Upon UV irradiation, azetidinones can undergo various transformations. One such process is photochemical decarbonylation, where the C-4 carbonyl group is extruded. For instance, N-Boc-3-azetidinone has been shown to undergo decarbonylation to form an azomethine ylide, a reactive 1,3-dipole. This intermediate can then be trapped in a [3+2] cycloaddition reaction with alkenes to produce substituted pyrrolidines. chemrxiv.orgresearchgate.net Although this example starts with a 3-azetidinone, similar photochemical principles can apply to other azetidinone isomers, leading to novel rearranged products. chemrxiv.orgresearchgate.net
Table 3: Examples of Intramolecular Rearrangements of Azetidinone Derivatives
| Substrate | Reagents/Conditions | Product | Rearrangement Type |
| 4-Oxoazetidine-2-carbaldehyde | I₂ (10 mol%), TMSCN | 5-Cyano-3,4-dihydroxypyrrolidin-2-one | Iodine-Catalyzed Ring Expansion |
| N-Boc-3-azetidinone | UV light, Alkene | Substituted Pyrrolidine | Photochemical Decarbonylation/[3+2] Cycloaddition |
Applications in Advanced Organic Synthesis
Chiral Building Block and Synthon
The utility of Benzyl (B1604629) 4-oxoazetidine-2-carboxylate as a chiral building block stems from its enantiomerically pure nature, which allows for the stereoselective synthesis of target molecules. cenmed.comsigmaaldrich.com The presence of the benzyl ester protecting group and the reactive β-lactam ring provides multiple sites for chemical modification, enabling its use in a variety of synthetic transformations.
Synthesis of Complex Molecules and Heterocycles
The strained azetidin-2-one ring of Benzyl 4-oxoazetidine-2-carboxylate is susceptible to nucleophilic ring-opening reactions, providing a pathway to a diverse range of functionalized acyclic and heterocyclic structures. This reactivity has been harnessed in the synthesis of complex molecular architectures. For instance, the β-lactam ring can be opened by various nucleophiles to yield γ-amino acid derivatives, which are precursors to numerous natural products and pharmaceuticals. Moreover, the compound serves as a scaffold for the construction of more elaborate heterocyclic systems through annulation reactions, where additional rings are fused onto the azetidinone core.
Preparation of α-Amino Acids and β-Amino Acids
This compound is a valuable precursor for the stereoselective synthesis of non-proteinogenic α-amino and β-amino acids, which are crucial components of many therapeutic agents and peptidomimetics. chemrxiv.orgresearchgate.net The controlled opening of the β-lactam ring can lead to the formation of β-amino acid derivatives. researchgate.netillinois.eduresearchgate.net More specifically, research has demonstrated the synthesis of α-benzyl-β-amino acid derivatives through the ring opening of related chiral sulfamidates, a strategy that highlights the potential of strained ring systems in amino acid synthesis. echemi.comnih.gov While direct synthesis of α-amino acids from this specific carboxylate is less commonly documented, its structural framework can be conceptually manipulated to introduce the necessary functionality at the α-position through multi-step synthetic sequences.
The following table summarizes the key transformations in the synthesis of amino acid derivatives:
| Starting Material | Key Transformation | Product Class |
| This compound | Nucleophilic ring-opening | β-Amino acid derivatives |
| Related Azetidinone Precursors | Stereoselective alkylation and ring-opening | α-Alkyl- and α-Benzyl-β-amino acids |
Synthesis of Amino Sugars and Amino Alcohols
The synthesis of amino sugars and amino alcohols, important constituents of many antibiotics and other bioactive molecules, can be approached using chiral precursors like this compound. The inherent stereochemistry of the molecule can be transferred to the final product, ensuring the desired enantiomeric purity. Synthetic strategies often involve the reduction of the carboxylate functionality to a hydroxymethyl group, followed by further modifications. The ring-opening of the β-lactam can also be strategically employed to introduce amino and hydroxyl functionalities at desired positions, leading to the formation of chiral amino alcohols. researchgate.netwestlake.edu.cnnih.govnih.govrsc.org
Construction of Peptides and Peptidomimetics
In the realm of peptide science, this compound and its derivatives serve as constrained amino acid surrogates for the synthesis of peptidomimetics. nih.govmdpi.com The rigid four-membered ring introduces conformational constraints into the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to their natural peptide counterparts. The coupling of (S)-4-oxoazetidine-2-carboxylic acid with amino acid and oligopeptide esters has been reported to yield β-lactam-containing peptides. These modified peptides are valuable tools for studying protein-protein interactions and for the development of novel therapeutics.
Medicinal Chemistry and Drug Discovery Intermediates
The structural motif of this compound is central to the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of a multitude of pharmaceutical agents. echemi.comchemimpex.com Its importance is particularly pronounced in the development of antibacterial drugs.
Development of β-Lactam Antibiotics
The most prominent application of this compound in medicinal chemistry is as a precursor to β-lactam antibiotics, a class of drugs that includes penicillins, cephalosporins, and carbapenems. scispace.comnih.gov These antibiotics function by inhibiting bacterial cell wall synthesis. The 4-oxoazetidine-2-carboxylate core constitutes the essential pharmacophore of these drugs.
Synthetic routes to various β-lactam antibiotics utilize this intermediate to construct the characteristic fused ring systems. For example, in the synthesis of certain carbapenems, the azetidinone ring is elaborated by forming a second five-membered ring fused to it. Similarly, derivatives of this compound are employed in the total synthesis of complex penicillin and cephalosporin analogues. rsc.orgnih.govacs.orgnih.govwikipedia.org The benzyl ester group is often used as a protecting group for the carboxylic acid functionality during the synthesis and is later removed in the final steps to yield the active antibiotic.
The following table provides an overview of the β-lactam antibiotic classes synthesized from this precursor:
| Antibiotic Class | Key Structural Feature |
| Penicillins | Fused thiazolidine-azetidinone ring system |
| Cephalosporins | Fused dihydrothiazine-azetidinone ring system |
| Carbapenems | Fused pyrroline-azetidinone ring system |
Synthesis of Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins, and their inhibition is a key therapeutic strategy for various diseases. This compound serves as a foundational scaffold for creating novel protease inhibitors. By modifying the nitrogen atom of the β-lactam ring, researchers can synthesize derivatives that target specific proteases nih.gov. This strategic modification allows for the development of compounds with tailored inhibitory activity, highlighting the compound's importance in drug discovery programs aimed at controlling pathological proteolysis ku.edu.
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical for neuronal communication in the brain, and their dysfunction is implicated in numerous neurological disorders nih.gov. While not a direct antagonist itself, this compound is a precursor for synthesizing more complex molecules that can modulate NMDA receptor activity. The azetidine (B1206935) core provides a rigid framework that can be elaborated into structures capable of selectively interacting with NMDA receptor subtypes, such as the NR2B subtype nih.govgoogle.com. This makes it a valuable starting material in the quest for novel therapeutics for conditions like Parkinson's disease and other neurodegenerative disorders nih.gov.
Potential in Antiviral, Anticancer, and Antifungal Agents
The β-lactam core of this compound is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Its utility extends to the development of compounds with potential biological activities.
Antiviral: The synthesis of novel antivirals, particularly for viruses like Hepatitis B (HBV), involves complex heterocyclic structures. The azetidine-2-one framework is a key component in building molecules designed to interfere with viral replication processes, such as capsid assembly nih.gov.
Anticancer: In oncology research, the azetidin-2-one structure is incorporated into novel derivatives to explore new anti-cancer therapies. For instance, it is used to create conjugates with other heterocyclic rings like 1,3,4-oxadiazole/thiadiazole, which have shown efficacy against cancer cell lines such as MCF-7 nih.gov. The development of protease-activated prodrugs for agents like doxorubicin also utilizes scaffolds that can be derived from such precursors, aiming to improve tumor-specific drug delivery nih.gov.
Antifungal: The development of new antifungal agents often involves synthesizing novel heterocyclic compounds. While direct synthesis from this compound is not extensively documented in the provided context, related benzyl derivatives and chalcones have been evaluated for their activity against pathogenic fungi, indicating the potential utility of the core benzyl-containing structure in this therapeutic area nih.gov.
Enzyme Inhibition Studies (e.g., elastase, papain)
This compound is a key starting material for synthesizing specific enzyme inhibitors. Research has demonstrated that N-substituted derivatives of this compound are effective inhibitors of proteases like porcine pancreatic elastase (PPE) and papain nih.gov. Alkylation or acylation at the nitrogen position of the β-lactam ring yields derivatives that can exhibit either reversible or irreversible inhibition, depending on the nature of the substituent nih.gov. For example, certain N-BOC protected amino acid derivatives have been shown to be reversible inhibitors of elastase with Kᵢ values in the micromolar range, while other derivatives can irreversibly inactivate papain nih.govnih.gov.
| Derivative Type | Target Enzyme | Inhibition Mode | Potency |
| N-BOC Amino Acid Derivatives | Porcine Pancreatic Elastase (PPE) | Reversible | Kᵢ in µM range nih.gov |
| Benzyl (S)-2-(benzyloxycarbonyl)azetidin-1-acetate | Papain | Irreversible | - nih.gov |
Applications Beyond Medicinal Chemistry
The utility of this compound is not confined to pharmaceuticals. Its reactivity and structural features are also leveraged in other areas of the chemical industry chemimpex.com.
Agrochemical and Fine Chemical Formulation
In the agrochemical sector, this compound is explored for the formulation of more effective pesticides and herbicides chemimpex.com. Its stable yet reactive nature makes it an excellent intermediate for creating complex molecules used in crop protection. As a building block in the fine chemical industry, it is used in the broader synthesis of specialty and organic intermediates, contributing to a wide range of chemical products chemimpex.commatrix-fine-chemicals.com.
Material Science (e.g., polymers and coatings)
The application of this compound extends to material science, where it can be incorporated into the development of advanced materials chemimpex.com. Its potential use in creating specialized polymers and coatings can enhance properties such as durability and environmental resistance. While this is an emerging area, the ability to functionalize polymers with such heterocyclic units opens possibilities for creating materials with novel characteristics chemimpex.comechemi.com.
Computational and Mechanistic Studies
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For benzyl (B1604629) 4-oxoazetidine-2-carboxylate, the Staudinger cycloaddition is a primary synthetic route, while ring-opening and expansion reactions represent important transformations.
Staudinger Cycloaddition Mechanism
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, including benzyl 4-oxoazetidine-2-carboxylate. wikipedia.org The reaction is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate. organic-chemistry.org
The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. The stereochemical outcome of the reaction is determined by the subsequent ring-closure of this intermediate. This closure is a conrotatory electrocyclic reaction. wikipedia.org The relative stereochemistry of the substituents on the resulting β-lactam ring is influenced by the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgacs.org
Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org The electronic nature of the substituents plays a significant role; electron-donating groups on the ketene and electron-withdrawing groups on the imine typically promote the formation of cis products. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor trans products. organic-chemistry.orgacs.org
A general representation of the Staudinger cycloaddition mechanism is depicted below:
Table 1: Key Steps in the Staudinger Cycloaddition Mechanism
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. | Formation of a zwitterionic intermediate. |
| 2 | Conrotatory ring closure of the zwitterionic intermediate. | Electrocyclic transition state. |
| 3 | Formation of the β-lactam ring. | Final product. |
Ring Opening and Expansion Mechanisms
The strained four-membered ring of azetidin-2-ones, such as this compound, is susceptible to ring-opening and ring-expansion reactions, which are often promoted by acidic or basic conditions or by the introduction of specific functional groups. acs.orgnih.gov These reactions provide pathways to a variety of other heterocyclic structures.
Acid-mediated ring expansion of 2,2-disubstituted azetidine (B1206935) carbamates to 1,3-oxazinan-2-ones has been reported. The proposed mechanism involves the protonation of the azetidine nitrogen, followed by cleavage of the C-N bond to generate a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate (B1207046) group, leading to the expanded ring system. acs.org The stability of the carbocation intermediate is a key factor influencing the reaction's efficiency, with electron-rich aryl groups that can stabilize the positive charge facilitating the transformation. acs.org
Intramolecular ring-opening decomposition of N-substituted azetidines can also occur through the nucleophilic attack of a pendant amide group. nih.gov This process is often acid-catalyzed and leads to the formation of larger ring systems, such as lactams. The rate of this decomposition is influenced by the length of the alkyl chain connecting the amide and the azetidine ring. nih.gov
Theoretical Predictions and DFT Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and reaction mechanisms of chemical systems, including those involving β-lactams.
DFT calculations have been instrumental in corroborating the stepwise mechanism of the Staudinger cycloaddition. researchgate.net These studies have helped to elucidate the nature of the zwitterionic intermediates and the transition states involved in the ring-closure step. By calculating the energy barriers for different pathways, DFT can predict the stereochemical outcome of the reaction. researchgate.netscispace.com For instance, computational studies have shown that the stereoselectivity of the cycloaddition is often determined by the relative energies of the transition states leading to the cis and trans products. scispace.com
In the context of ring expansion, computational chemistry has been used to evaluate the feasibility of different mechanistic pathways. For example, in the ring expansion of a substituted cyclopentanone (B42830) to a cyclic hydroxamic acid, a key step in the total synthesis of (±)-phyllantidine, computational and experimental studies were used in concert to understand the regiochemical outcome. nih.gov
DFT calculations have also been employed to investigate the spectroscopic properties of β-lactams, such as NMR coupling constants. These studies help in the structural elucidation and conformational analysis of these molecules. nih.gov
Table 2: Applications of DFT in Studying this compound and Related Systems
| Application | Information Obtained |
| Reaction Mechanism | Energy profiles of reaction pathways, identification of intermediates and transition states. |
| Stereoselectivity | Prediction of cis/trans isomer ratios based on transition state energies. |
| Spectroscopic Properties | Calculation of NMR chemical shifts and coupling constants for structural confirmation. |
| Reactivity | Analysis of frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic or electrophilic attack. |
Molecular Modeling and Stereochemical Insights
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. These methods provide valuable insights into the stereochemical aspects of reactions and the conformational preferences of molecules.
For the Staudinger cycloaddition, molecular modeling can be used to visualize the approach of the ketene and imine and to analyze the steric interactions in the transition state that lead to a particular stereochemical outcome. scispace.com The formation of a single trans-diastereomer in the reaction of chiral diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives has been confirmed by X-ray analysis, which aligns with predictions from molecular modeling. scispace.com
Molecular dynamics (MD) simulations, a type of molecular modeling, have been used to study the conformational dynamics of related β-lactam systems like benzylpenicillin. nih.gov These simulations provide information on the flexibility of the ring system and the preferred orientations of the substituents. Such studies have revealed that for benzylpenicillin in the gas phase, the conformer with the carboxylate group in an axial orientation is more stable, a preference influenced by intramolecular interactions. nih.gov In aqueous solution, the equilibrium between axial and equatorial conformers can be predicted, often in good agreement with experimental NMR data. nih.gov These insights into the conformational behavior of the β-lactam core are transferable to understanding the properties of this compound.
Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of Benzyl (B1604629) 4-oxoazetidine-2-carboxylate and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of the compound. Commercial suppliers often use HPLC to certify the purity of their products, with purities of ≥96.5% being reported chemimpex.com.
For chiral molecules like Benzyl 4-oxoazetidine-2-carboxylate, which can exist as different enantiomers (e.g., R and S configurations at the C2 position), chiral chromatography is necessary for their separation and for determining the enantiomeric excess (ee) of a sample. Chiral HPLC methods, using specialized columns, have been successfully developed for the enantioseparation of structurally related compounds, demonstrating the feasibility of this technique for resolving the enantiomers of this compound researchgate.net. Thin-layer chromatography (TLC) is also routinely used as a rapid, qualitative method to monitor the progress of chemical reactions during its synthesis rsc.org.
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener and more economical synthetic methodologies has spurred research into novel routes for the production of Benzyl (B1604629) 4-oxoazetidine-2-carboxylate and other β-lactam derivatives. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. globalresearchonline.net Consequently, a significant area of future research lies in the development of catalytic and environmentally benign synthetic strategies.
Recent advancements in catalysis offer promising avenues for more efficient syntheses. The exploration of novel catalysts, including metal-based and organocatalysts, is expected to lead to reactions with higher atom economy, reduced waste, and milder reaction conditions. For instance, catalytic asymmetric methods are being developed to produce enantiomerically pure β-lactams, which is crucial for their pharmaceutical applications. Furthermore, the principles of green chemistry are being increasingly applied to β-lactam synthesis. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction protocols such as microwave-assisted and sonication methods. globalresearchonline.net These "green" approaches not only minimize the environmental impact but also often lead to improved yields and shorter reaction times.
Another promising frontier is the application of continuous flow chemistry to the synthesis of β-lactam antibiotics and their intermediates. researchgate.net Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and the potential for seamless scale-up. The development of robust and efficient flow processes for the synthesis of Benzyl 4-oxoazetidine-2-carboxylate could significantly streamline its production for industrial applications.
Exploration of Novel Reactivity and Transformations
The inherent ring strain of the four-membered azetidinone ring in this compound endows it with unique reactivity, making it a versatile scaffold for a variety of chemical transformations. nih.gov While its use as a precursor to other β-lactam antibiotics is well-established, future research is poised to uncover novel reactions and expand its synthetic utility.
One area of exploration is the selective functionalization of the β-lactam ring. Research into C-H activation and other modern synthetic techniques could enable the direct introduction of various substituents at different positions of the azetidinone core, leading to a diverse range of novel structures with potentially interesting biological properties. The development of new methods for ring-opening reactions under mild conditions could also provide access to a variety of acyclic amino acid derivatives that are valuable in medicinal chemistry.
Furthermore, the diastereoselective reactions of the enolate derived from this compound with various electrophiles can be further explored to create complex molecular architectures. The strategic manipulation of the stereochemistry at the C2 and C3 positions of the azetidinone ring is crucial for the biological activity of many β-lactam compounds, and the development of new stereoselective transformations will be a key research focus.
Targeted Synthesis of Biologically Active Analogues
This compound is a well-established and critical intermediate in the synthesis of a wide range of biologically active compounds, particularly β-lactam antibiotics. nih.gov Future research will continue to leverage this versatile building block for the targeted synthesis of novel analogues with improved therapeutic properties.
A primary focus will remain on the development of new carbapenems, penems, and monobactams. These classes of antibiotics are vital in combating bacterial infections, and the emergence of antibiotic resistance necessitates the continuous development of new and more potent agents. This compound provides a chiral scaffold that can be elaborated into complex bicyclic and monocyclic β-lactam structures. For example, it is a key precursor for the synthesis of the carbapenem (B1253116) nucleus.
Beyond traditional antibiotics, there is growing interest in exploring other biological activities of β-lactam-containing molecules. Research has indicated that derivatives of the 2-azetidinone core can exhibit a range of pharmacological effects, including acting as enzyme inhibitors and possessing anti-inflammatory properties. nih.gov The targeted synthesis of analogues of this compound with modifications at various positions will be crucial in exploring these new therapeutic avenues. The ability to systematically modify the structure will allow for the optimization of activity against specific biological targets.
Advanced Computational Studies for Predictive Design
The integration of computational chemistry with synthetic and medicinal chemistry offers a powerful approach to accelerate the drug discovery process. Advanced computational studies are expected to play an increasingly important role in the predictive design of novel analogues derived from this compound.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop models that correlate the structural features of azetidinone derivatives with their biological activities. nih.govptfarm.pl These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive and costly screening. By analyzing the impact of various substituents on the antibacterial or other biological activities of 2-azetidinone derivatives, researchers can gain valuable insights into the key structural requirements for potency and selectivity. ptfarm.pl
Molecular modeling and docking studies can provide detailed insights into the interactions between β-lactam derivatives and their biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. By understanding these interactions at the molecular level, it is possible to design new analogues with improved binding affinity and efficacy. For instance, in silico docking can be used to design novel monobactam compounds that can effectively inhibit β-lactamase enzymes, which are a major cause of antibiotic resistance. Density Functional Theory (DFT) calculations can also be utilized to study the reactivity of the β-lactam ring and to predict the outcome of various chemical transformations, aiding in the design of more efficient synthetic routes. researchgate.net
The synergy between computational prediction and experimental validation will be instrumental in guiding the future development of novel and effective therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for Benzyl 4-oxoazetidine-2-carboxylate?
The compound is typically synthesized via cyclization reactions. For example, intermediate hydrazides can react with chloroacetyl chloride under reflux or ultrasound-assisted conditions to form the azetidinone core. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) significantly influence yields. Ultrasound-assisted methods reduce reaction times (e.g., from 6–8 hours to 2 hours) and improve yields by ~15–20% compared to conventional heating .
Q. What spectroscopic techniques are used to characterize this compound?
Key characterization methods include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and lactam (N–C=O) vibrations.
- NMR : H-NMR shows resonances for the benzyl group (δ 5.1–5.3 ppm, CH) and azetidinone protons (δ 3.8–4.5 ppm). C-NMR confirms the lactam carbonyl (~170 ppm) and ester carbonyl (~165 ppm).
- Mass spectrometry (MS) : Molecular ion peaks align with the molecular weight (205.21 g/mol) and fragmentation patterns .
Q. How is crystallographic data for this compound analyzed?
Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. Hydrogen bonding and molecular packing in the crystal lattice provide insights into stability and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
A comparative study using ultrasound irradiation vs. conventional heating demonstrated:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 6–8 | 65–72 |
| Ultrasound-assisted | 2–2.2 | 79–88 |
| Solvents like DMF enhance cyclization efficiency, while triethylamine acts as a base to neutralize HCl byproducts . |
Q. What computational methods model the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and thermochemical properties. Exact-exchange terms improve accuracy for atomization energies (<2.4 kcal/mol error) . These models predict reactivity sites, such as nucleophilic attack at the lactam carbonyl.
Q. How does substituent variation on the phenyl ring affect biological activity?
Derivatives with electron-withdrawing groups (e.g., –Cl, –NO) show enhanced antimicrobial activity. For example, 3-chloro-substituted analogs exhibit MIC values of 12.5–25 µg/mL against S. aureus. Structure-activity relationships (SAR) are validated via docking studies targeting bacterial enzymes .
Q. What are the challenges in resolving enantiomers of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution using lipases can separate enantiomers. The (S)-enantiomer (CAS: 72776-05-7) is preferentially bioactive, requiring asymmetric synthesis via chiral auxiliaries or catalysts .
Methodological Notes
- Synthesis : Prioritize ultrasound-assisted protocols for efficiency.
- Characterization : Combine NMR and MS for unambiguous confirmation.
- Computational modeling : Use DFT with dispersion corrections for accurate conformational analysis.
- Biological testing : Include positive controls (e.g., ampicillin) and cytotoxicity assays to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
